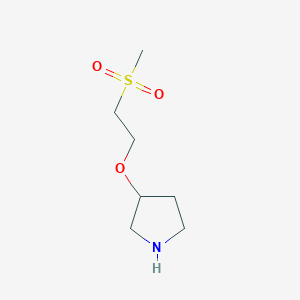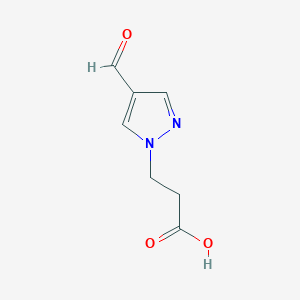
Ethyl (6-methylpyridin-2-yl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (6-methylpyridin-2-yl)glycinate is an organic compound with the molecular formula C₁₀H₁₄N₂O₂ It is a derivative of glycine, where the amino group is substituted with an ethyl ester and a 6-methylpyridin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (6-methylpyridin-2-yl)glycinate can be synthesized through several methods. One common approach involves the Fischer esterification of glycine with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:
Fischer Esterification: Glycine reacts with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl glycinate.
Substitution Reaction: The ethyl glycinate is then reacted with 6-methylpyridin-2-yl chloride in the presence of a base (e.g., sodium hydroxide) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using Raney nickel as a catalyst can be employed to produce 2-methylpyridines, which can then be further reacted to form the desired compound .
化学反応の分析
Types of Reactions
Ethyl (6-methylpyridin-2-yl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines .
科学的研究の応用
Ethyl (6-methylpyridin-2-yl)glycinate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of agrochemicals and fine chemicals
作用機序
The mechanism of action of ethyl (6-methylpyridin-2-yl)glycinate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Ethyl 6-cyanonicotinate: Similar in structure but contains a cyano group instead of a glycine derivative.
2-(6-methylpyridin-2-yl)ethanamine: Contains an amine group instead of an ethyl ester.
N-(pyrimidin-2-yl)glycinate: Contains a pyrimidine ring instead of a pyridine ring
Uniqueness
Ethyl (6-methylpyridin-2-yl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
ethyl 2-[(6-methylpyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)7-11-9-6-4-5-8(2)12-9/h4-6H,3,7H2,1-2H3,(H,11,12) |
InChIキー |
YSWBGKLVLNIFQF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC1=CC=CC(=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


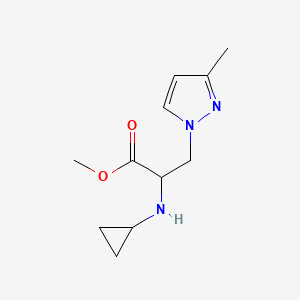

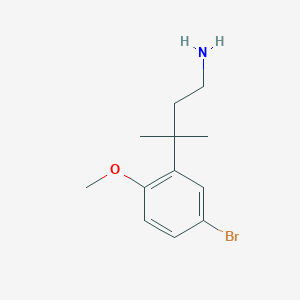
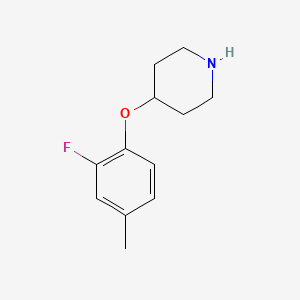

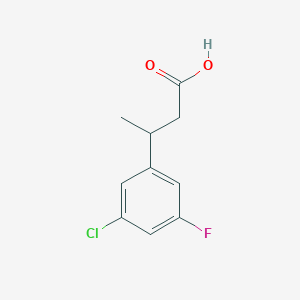

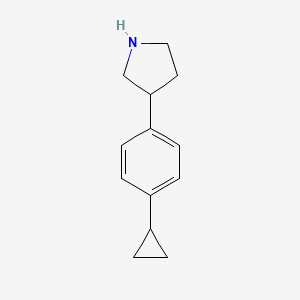
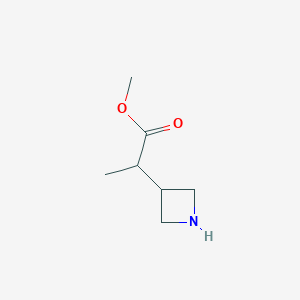

![3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)
